molecular formula C10H10N4O3 B13818365 6-(4-Hydroxyphenylhydrazino)uracil CAS No. 40855-14-9

6-(4-Hydroxyphenylhydrazino)uracil

Cat. No.: B13818365
CAS No.: 40855-14-9
M. Wt: 234.21 g/mol
InChI Key: GQQWDDNGTFAUDF-UHFFFAOYSA-N
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Description

6-(4-Hydroxyphenylhydrazino)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a hydroxyphenylhydrazino group at the 6th position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxyphenylhydrazino)uracil typically involves the introduction of the hydroxyphenylhydrazino group into the uracil structure. One common method involves the reaction of 6-chlorouracil with 4-hydroxyphenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Hydroxyphenylhydrazino)uracil undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

6-(4-Hydroxyphenylhydrazino)uracil has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Hydroxyphenylhydrazino)uracil involves its interaction with biological molecules such as DNA and proteins. The hydroxyphenylhydrazino group can form hydrogen bonds and other interactions with nucleic acids, potentially affecting their structure and function. This interaction can inhibit the activity of certain enzymes or disrupt the replication of viral DNA, making it a potential antiviral agent .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Phenylhydrazino)uracil
  • 6-(Benzylamino)uracil
  • 6-(3,4-Trimethyleneanilino)uracil

Uniqueness

6-(4-Hydroxyphenylhydrazino)uracil is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and interact with biological molecules. This makes it particularly interesting for applications in medicinal chemistry and molecular biology .

Properties

CAS No.

40855-14-9

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

(6E)-6-[(4-hydroxyphenyl)hydrazinylidene]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H10N4O3/c15-7-3-1-6(2-4-7)13-14-8-5-9(16)12-10(17)11-8/h1-4,13,15H,5H2,(H2,11,12,14,16,17)

InChI Key

GQQWDDNGTFAUDF-UHFFFAOYSA-N

Isomeric SMILES

C1/C(=N\NC2=CC=C(C=C2)O)/NC(=O)NC1=O

Canonical SMILES

C1C(=NNC2=CC=C(C=C2)O)NC(=O)NC1=O

Origin of Product

United States

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